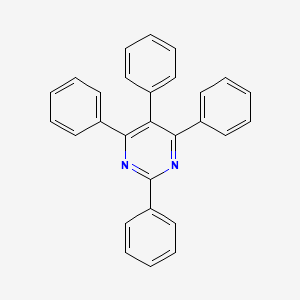

Tetraphenylpyrimidine

Overview

Description

Tetraphenylpyrimidine (TPPM) is a compound that has been studied in the context of aggregation-induced emission (AIE), a phenomenon where a substance emits light upon aggregation . TPPM-based AIEgens (AIE-active luminogens) have been designed and prepared under mild reaction conditions . These AIEgens show aggregation-enhanced emission (AEE) characteristics .

Synthesis Analysis

The synthesis of TPPM-based AIEgens is done according to the AIE mechanism of restriction of intramolecular motion . The exact method of synthesis is not specified in the available sources.Molecular Structure Analysis

The molecular structure of TPPM involves a central pyrimidine ring . High-frequency bending vibrations in this ring dominate the nonradiative decay channels .Chemical Reactions Analysis

TPPM-based AIEgens exhibit aggregation-enhanced emission (AEE) characteristics . This is due to the restriction of intramolecular motion, which is a key mechanism in AIE .Physical and Chemical Properties Analysis

TPPM-based AIEgens have good thermo-, photo-, and chemostabilities . They also have the ability to detect explosives with super-amplification quenching effects .Scientific Research Applications

1. Pharmaceutical Applications

Tetraphenylpyrimidine and its derivatives have been studied for their potential in various pharmaceutical applications. For instance, the oral fluoropyrimidine S-1, which includes a 5-fluorouracil (5-FU) prodrug (tegafur), a dihydropyrimidine dehydrogenase inhibitor, and an inhibitor of orotate phosphoribosyltransferase, has been developed to improve the feasibility and therapeutic index of 5-FU administered orally. This compound has shown promising results in treating advanced malignancies, with partial responses observed in patients with fluoropyrimidine- and irinotecan-resistant colorectal carcinoma (Chu et al., 2004).

2. Synthesis and Biological Investigation

The synthesis of this compound derivatives has been a subject of interest due to their wide range of pharmaceutical and agrochemical uses. These compounds have been synthesized under various conditions and used to treat conditions like hyperlipidemia, depression, glaucoma, and cardiac arrhythmias (Scapin et al., 2013). Additionally, tetrahydropyridopyrimidinone derivatives have been synthesized and evaluated as potential multireceptor atypical antipsychotics. These derivatives show promise due to their potent activities for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors (Xiamuxi et al., 2017).

3. Eco-friendly Synthesis and Antimicrobial Applications

There has been a focus on eco-friendly synthesis methods for this compound derivatives. A novel synthesis of 1,2,3-triazole fused 2-aminopyrimidine hybrids, which exhibit significant antibacterial activity, was achieved using water as a green solvent (Nagarajan et al., 2014).

4. Environmental and Toxicity Studies

The environmental impact and toxicity of pharmaceuticals containing this compound derivatives have been studied. For instance, the aquatic toxicity of several pharmaceuticals, including derivatives of pyrimidine, was examined, revealing potential environmental concerns and the need for further investigation (Kim et al., 2007).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2,4,5,6-tetraphenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)29-28(24-19-11-4-12-20-24)30-27(25)23-17-9-3-10-18-23/h1-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOXNYBVBRTLFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508719 | |

| Record name | Tetraphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14277-91-9 | |

| Record name | Tetraphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

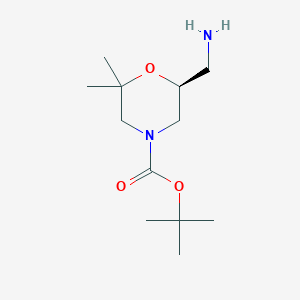

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Azaspiro[2.4]heptane hydrochloride](/img/structure/B3047532.png)

![8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B3047537.png)

![Bi-7-oxabicyclo[4.1.0]heptane](/img/structure/B3047539.png)

![Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]-](/img/structure/B3047542.png)

![Tert-butyl 4-ethynylbicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B3047544.png)

![Methyl 4,5-dihydrothieno[2,3-b]thiophene-2-carboxylate](/img/structure/B3047548.png)